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molecular formula C8H10N2O2 B1278332 N-Methoxy-N-methylnicotinamide CAS No. 95091-91-1

N-Methoxy-N-methylnicotinamide

Cat. No. B1278332
M. Wt: 166.18 g/mol
InChI Key: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807691B2

Procedure details

Add triethylamine (11.9 mL, 84.5 mmol) dropwise to a suspension of nicotinic acid (10 g, 81.2 mmol), N,O-dimethylhydroxylamine hydrochloride (8.3 g, 85.3 mmol, 1.05 eq), 1-hydroxybenzotriazole (3.29 g, 24.36 mmol, 0.3 eq) and 1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride (18.68 g, 97.44 mmol, 1.2 eq) in acetonitrile (100 mL) at room temperature under nitrogen. After 2 h a white precipitate forms. Add water (100 mL) and acetonitrile and evaporate under vacuum. Extract with ethyl acetate (3×100 mL), dry the organic phase over anhydrous sodium sulfate and concentrate to afford 13.19 g (98%) of the title compound.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride
Quantity
18.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([OH:16])(=O)[C:9]1[CH:14]=[CH:13][CH:12]=[N:11][CH:10]=1.Cl.[CH3:18][NH:19][O:20][CH3:21].ON1C2C=CC=CC=2N=N1.Cl.CNC(N=C=NCC)CCNC>C(#N)C>[CH3:21][O:20][N:19]([CH3:18])[C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[N:11][CH:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.3 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.29 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride
Quantity
18.68 g
Type
reactant
Smiles
Cl.CNC(CCNC)N=C=NCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add water (100 mL) and acetonitrile and evaporate under vacuum
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(C1=CN=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.19 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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